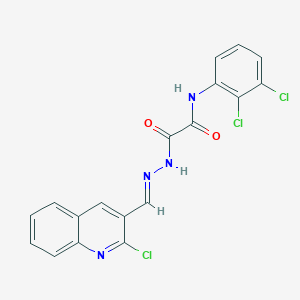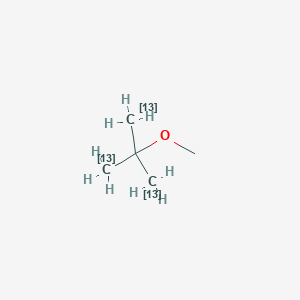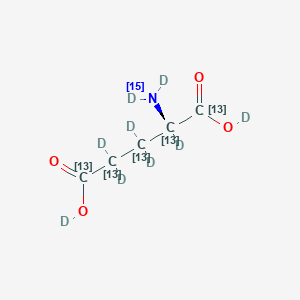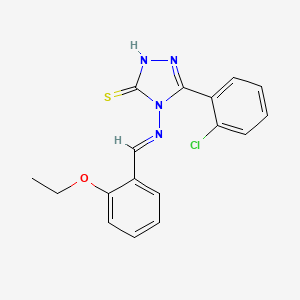(triphenylphosphine)ruthenium(II) CAS No. 1307233-23-3](/img/structure/B12055803.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. This compound is part of a class of ruthenium-based catalysts that have been extensively studied for their efficiency and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the use of dichlororuthenium complexes as starting materials, which are then reacted with 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene and 3-phenyl-1H-inden-1-ylidene ligands under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It involves the exchange of alkylidene groups between olefins.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkenes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with different alkylidene groups.
Wissenschaftliche Forschungsanwendungen
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Medicine: The compound’s catalytic properties are being explored for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve the formation of metallacyclobutane intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II): This compound is also used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Hoveyda-Grubbs Catalyst® M731: Another ruthenium-based catalyst used for olefin metathesis, known for its high initiation rate and efficiency.
Uniqueness
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is unique due to its specific ligand structure, which provides stability and reactivity in metathesis reactions. Its ability to catalyze reactions at relatively low temperatures and its compatibility with a wide range of substrates make it a valuable tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1307233-23-3 |
|---|---|
Molekularformel |
C61H63Cl2N2Ru- |
Molekulargewicht |
996.1 g/mol |
IUPAC-Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;diphenylmethylbenzene |
InChI |
InChI=1S/C27H38N2.C19H15.C15H10.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-14,18-21H,15-16H2,1-8H3;1-15H;1-9,11H;2*1H;/q;-1;;;;+2/p-2 |
InChI-Schlüssel |
ADPFVUFTADMXHV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=CC=C6C(C)C)C(C)C.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
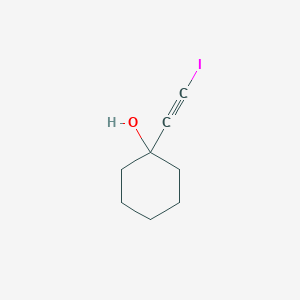
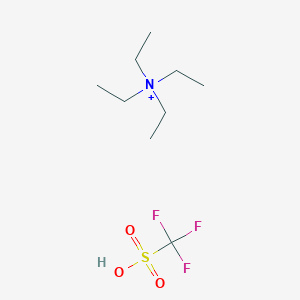

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
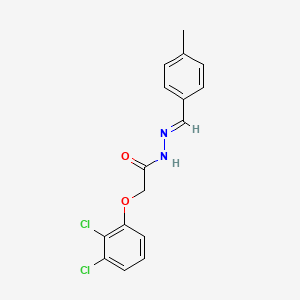
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)

